6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound (CAS: 879947-37-2) is a structurally complex heterocyclic molecule with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.6 g/mol . Its core features a triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene system, substituted with a morpholinylethyl group, a 1-phenylethylamide moiety, and imino and oxo functional groups.
Properties
IUPAC Name |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-18-7-6-10-33-24(18)30-25-22(27(33)35)17-21(26(34)29-19(2)20-8-4-3-5-9-20)23(28)32(25)12-11-31-13-15-36-16-14-31/h3-10,17,19,28H,11-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZENUIGCAFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to manage the complex synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Structural Complexity: The target compound’s triazatricyclo system contrasts with the simpler spiro[4.5]decane framework in and the bicyclo[4.2.0] β-lactam core in . The morpholinylethyl group may enhance solubility compared to the lipophilic benzothiazol and dimethylaminophenyl groups in .
Functional Groups :
- The 1-phenylethylamide substituent in the target compound could facilitate hydrophobic interactions in biological systems, analogous to the thiadiazol and tetrazole moieties in cephalosporins (), which are critical for antibiotic activity .
- Unlike the β-lactam ring in , the target lacks a strained four-membered ring, suggesting divergent mechanisms of action .
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (486.6 vs. ~386.4 for cephalosporins) may influence bioavailability, requiring optimization for drug-likeness .
Biological Activity
The compound 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique tricyclic structure and functional groups suggest possible interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.
Molecular Formula and Weight
- Molecular Formula : C19H22N6O3
- Molecular Weight : 382.42 g/mol
Structural Features
The compound features a triazatricyclo framework along with a morpholine group, which may enhance its interaction with biological targets. The presence of the imino and carboxamide functionalities is significant for its potential pharmacological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural characteristics often exhibit significant antimicrobial properties. For instance, derivatives of triazine and triazole compounds have shown broad-spectrum antibacterial activity against pathogens like Escherichia coli and Mycobacterium tuberculosis .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-methoxyethyl)-11-methyl-6-(4-nitrophenyl)imino | Contains nitrophenyl group | Antimicrobial |
| Ethyl 11-methyl-6-(3-methylbenzoyl)imino | Benzoyl substituent | Anticancer |
| Ethyl 6-(4-chlorobenzoyl)imino | Chlorobenzoyl substituent | Enzyme inhibition |
Anticancer Potential
Research has indicated that similar compounds have shown promising anticancer activities. For example, triazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, demonstrating significant cytotoxic effects against various cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or proteins within the target organisms. For instance, certain derivatives have been found to inhibit leucyl-tRNA synthetase, an essential enzyme in protein synthesis . This inhibition can lead to bacterial cell death or growth inhibition.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various triazine derivatives, including those structurally similar to our compound. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Mycobacterium smegmatis, showcasing the potential for further development .
Evaluation of Anticancer Activity
Another study focused on the anticancer properties of related compounds, where derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that modifications to the triazine structure could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
